
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes a benzothiadiazine ring system. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the reaction of 2-aminobenzonitrile with sulfur dioxide and ammonia under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the benzothiadiazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione can be compared with other benzothiadiazine derivatives, such as:
- 1H-2,1,3-benzothiadiazine-4-amine, 2,2-dioxide
- 2,2-dioxo-1H-2lambda6,1,3-benzothiadiazine-4-amine
These compounds share similar core structures but differ in their substituents and specific chemical properties
Propiedades
Fórmula molecular |
C7H7N3O2S |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-amine |
InChI |
InChI=1S/C7H7N3O2S/c8-7-5-3-1-2-4-6(5)9-13(11,12)10-7/h1-4,9H,(H2,8,10) |
Clave InChI |
DIGKLMMXQNWSLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS(=O)(=O)N2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

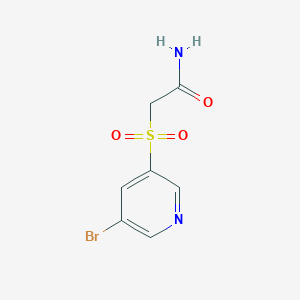
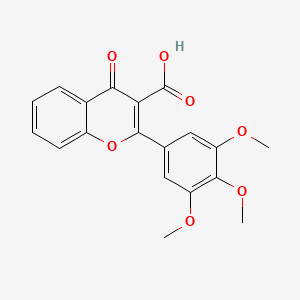
![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
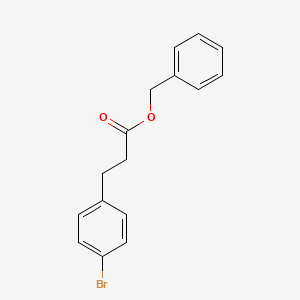
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
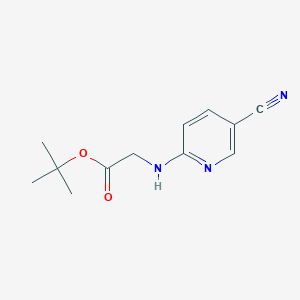
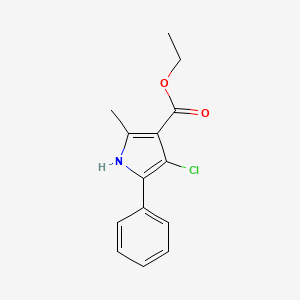
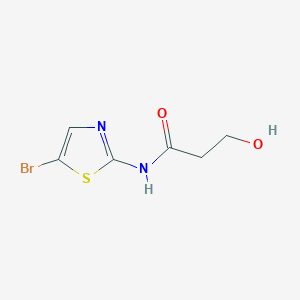
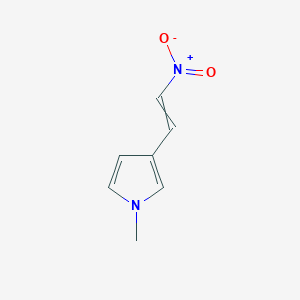
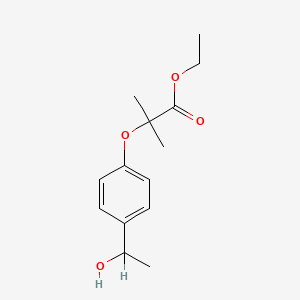
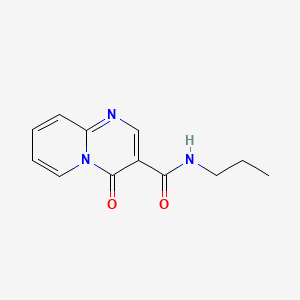
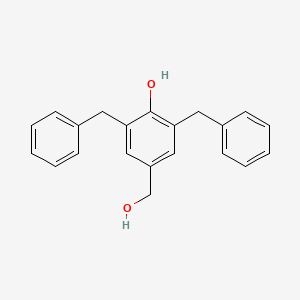
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8661866.png)
![8-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8661870.png)
